molecular formula C20H28ClN5O3 B1667736 Bamifylline hydrochloride CAS No. 20684-06-4

Bamifylline hydrochloride

Cat. No.: B1667736
CAS No.: 20684-06-4
M. Wt: 421.9 g/mol
InChI Key: PDBXHPORMXSXKO-UHFFFAOYSA-N
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Description

Bamifylline hydrochloride is a methylxanthine derivative primarily used in the treatment of bronchial asthma and other conditions associated with bronchospasm. It functions as a selective A1 adenosine receptor antagonist, which helps in alleviating bronchoconstriction .

Scientific Research Applications

Bamifylline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Bamifylline hydrochloride is a selective antagonist of the A1 adenosine receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. The A1 receptor plays a significant role in inhibiting adenylate cyclase activity, which decreases cyclic adenosine monophosphate (cAMP) levels.

Mode of Action

As an A1 adenosine receptor antagonist , this compound binds to these receptors and blocks their activation by adenosine . This prevents the downstream effects of receptor activation, such as the inhibition of adenylate cyclase activity.

Biochemical Pathways

The antagonistic action of this compound on the A1 adenosine receptor affects several biochemical pathways. These include the cGMP-PKG signaling pathway and the cAMP signaling pathway . By preventing the inhibition of adenylate cyclase, this compound can increase cAMP levels, which can have various downstream effects depending on the specific cell type and physiological context.

Pharmacokinetics

It is known that this compound is a methylxanthine derivative Methylxanthines are generally well absorbed from the gastrointestinal tract and are widely distributed throughout the body They are metabolized in the liver and excreted in the urine

Result of Action

The primary result of this compound’s action is the relief of bronchospasm . By blocking the inhibitory A1 adenosine receptors, this compound can increase cAMP levels, leading to bronchodilation. This makes it useful in the treatment of conditions like bronchial asthma and other conditions with bronchospasm .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. This compound inhibits plasma cholinesterases and can prolong the action of drugs such as suxamethonium, which are inactivated by these enzymes . Additionally, factors like the patient’s age, liver function, and kidney function can influence the drug’s pharmacokinetics and overall effect.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bamifylline hydrochloride involves the reaction of 8-benzyltheophylline (8-benzyl-1,3-dimethyl-7H-purine-2,6-dione) with 2-(ethylamino)ethanol and 1,2-dichloroethane in the presence of anhydrous sodium carbonate (Na2CO3) in a non-polar organic solvent such as dioxane or xylene. The reaction mixture is then treated with hydrochloric acid to obtain the crystalline form of this compound .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for high yield and purity. The process involves minimized reaction steps and short reaction times, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Bamifylline hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve nucleophilic reagents under mild conditions.

    Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound .

Comparison with Similar Compounds

    Theophylline: Another methylxanthine derivative used in the treatment of respiratory diseases.

    Caffeine: A well-known stimulant that also acts as an adenosine receptor antagonist.

Comparison: Bamifylline hydrochloride is unique in its selective antagonism of the A1 adenosine receptor, which makes it more specific in its action compared to theophylline and caffeine. This specificity potentially reduces the side effects associated with non-selective adenosine receptor antagonists .

Properties

IUPAC Name

8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3.ClH/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2;/h5-9,26H,4,10-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBXHPORMXSXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2016-63-9 (Parent)
Record name Bamifylline hydrochloride [USAN]
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DSSTOX Substance ID

DTXSID4048721
Record name Bamifylline Hydrochloride
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Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20684-06-4, 3736-86-5
Record name 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:1)
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Record name 1H-Purine-2,6-dione, 7-(2-(ethyl(2-hydroxyethyl)amino)ethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:?)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bamifylline hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bamifylline Hydrochloride
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Record name Bamifylline hydrochloride
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Record name BAMIFYLLINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

50 mg of 3-fluoro-4-(2-(4-methylpyridin-2-ylamino)thiazol-5-ylthio)-N-((4-phenylpiperidin-4-yl)methyl)picolinamide (compound example 11) was mixed with 0.05 ml diisopropylethylamine and 1 ml DMF. 24 mg of 4-chloro-3-sulfamoylbenzoic acid and 40 mg HATU were added and the mixture stirred at room temperature overnight. LC/MS showed completed consumption of compound II. Volatiles were evaporated under a stream of nitrogen and the crude product re-dissolved in 2 ml 5% TFA/MeOH and purified by prep HPLC (C-18 reversed phase column, water/MeOH gradient, buffered with 0.1% TFA). Alternatively a water/acetonitrile gradient, buffered with 10 mM NH4OAc can be used. Product containing fractions were filtered through a cartridge filled with cation exchange resin, rinsed with methanol, eluted with 2 M solution of ammonia in methanol and evaporated. The residue was dissolved in methanol, 1.0 equiv. aq. 1.00 N HCl were added and the title compound was isolated as the mono-HCl salt by evaporation. LC/MS (M+H)+: 752. Ret. time: 2.12 min. (Condition J); analytical HPLC Ret. time: 13.29 min (Condition K).
Name
3-fluoro-4-(2-(4-methylpyridin-2-ylamino)thiazol-5-ylthio)-N-((4-phenylpiperidin-4-yl)methyl)picolinamide
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
24 mg
Type
reactant
Reaction Step Two
Name
Quantity
40 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main analytical technique used to study Bamifylline Hydrochloride in pharmaceutical formulations?

A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary technique employed to analyze this compound in pharmaceutical formulations. This method offers high sensitivity, precision, and accuracy for quantifying the drug in various samples. [, , ]

Q2: Why is a stability-indicating method important for analyzing this compound?

A2: A stability-indicating method can differentiate between the active pharmaceutical ingredient (this compound) and its degradation products. This is crucial to accurately determine the drug's content in pharmaceutical formulations, especially after exposure to various stress conditions like heat, light, or different pH levels. [, ]

Q3: What types of detectors are commonly used with RP-HPLC for this compound analysis?

A3: UV detectors are predominantly used with RP-HPLC for analyzing this compound. The drug exhibits strong absorbance in the UV region, making it readily detectable. Researchers have identified specific wavelengths like 277nm and 272nm as optimal for detection. [, ]

Q4: What are some advantages of the developed RP-HPLC methods for analyzing this compound?

A4: The developed RP-HPLC methods for this compound are advantageous due to their simplicity, specificity, robustness, and cost-effectiveness. These methods have been validated according to ICH guidelines, ensuring their reliability and suitability for routine quality control analysis of pharmaceutical formulations. [, , ]

Q5: Has UV spectrophotometry been explored as an alternative method for analyzing this compound?

A5: Yes, UV spectrophotometric methods have also been developed and validated for determining this compound in pharmaceutical dosage forms. []

Q6: What types of stress conditions were used to assess the stability of this compound?

A6: Researchers have subjected this compound to various stress conditions, including acidic (0.1 N hydrochloric acid), basic (0.1 N sodium hydroxide), oxidative (30% H2O2), and thermal (105°C) conditions, to evaluate its stability and develop a stability-indicating analytical method. []

Q7: Besides HPLC and spectrophotometry, are there other techniques used to study this compound?

A7: Yes, a study utilized a PVC membrane ion-selective electrode for the determination of this compound in pure solutions and pharmaceutical preparations. [] This approach highlights the diverse analytical tools available for studying this compound.

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